
Mertansine
Übersicht
Beschreibung
It is a potent microtubule-targeting agent that binds at or near the vinblastine-binding site in the mitochondrial region, inducing mitotic arrest and cell death through apoptosis . Mertansine is primarily used as the cytotoxic component in antibody-drug conjugates (ADCs) for targeted cancer therapy .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Mertansin wird aus seiner Stammverbindung Maytansin durch eine Reihe chemischer Reaktionen synthetisiert. Der Schlüsselschritt beinhaltet die Deacetylierung von Maytansin zur Herstellung von N2'-Deacetyl-N2'-(3-Mercapto-1-oxopropyl)-Maytansin . Dieser Prozess erfordert typischerweise spezifische Reaktionsbedingungen, einschließlich der Verwendung von starken Basen und kontrollierter Temperaturen, um die Stabilität der Zwischenprodukte zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion von Mertansin beinhaltet die großtechnische Synthese von Maytansin, gefolgt von seiner chemischen Modifikation zur Herstellung von Mertansin. Der Prozess erfordert strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten. Die Produktion erfolgt in spezialisierten Einrichtungen, die mit fortschrittlichen chemischen Synthese- und Reinigungstechnologien ausgestattet sind .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Mertansin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Mertansin kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Mertansin in seine entsprechenden Thiol-Derivate umwandeln.
Substitution: Mertansin kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Thiolgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiol-Derivate.
Substitution: Verschiedene substituierte Mertansin-Derivate.
Wissenschaftliche Forschungsanwendungen
Mertansin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung von Mikrotubuli-Zielwirkstoffen und deren chemischen Eigenschaften verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse, insbesondere mitotische Arretierung und Apoptose, untersucht.
Medizin: Wird bei der Entwicklung von ADCs für die gezielte Krebstherapie eingesetzt.
Industrie: Wird bei der Herstellung von ADCs für klinische Anwendungen und Forschungszwecke eingesetzt.
5. Wirkmechanismus
Mertansin übt seine Wirkung aus, indem es die Montage von Mikrotubuli hemmt. Es bindet an Tubulin an der Rhizoxin-Bindungsstelle und verhindert so die Polymerisation von Tubulin zu Mikrotubuli. Diese Störung der Mikrotubuli-Dynamik führt zur mitotischen Arretierung und anschließendem Zelltod durch Apoptose . Der monoklonale Antikörperanteil von ADCs leitet Mertansin spezifisch zu Tumorzellen, wodurch seine therapeutische Wirksamkeit erhöht und die systemische Toxizität reduziert wird .
Ähnliche Verbindungen:
Maytansin: Die Stammverbindung von Mertansin, ebenfalls ein potenter Mikrotubuli-Hemmer.
Vinblastin: Ein weiterer Mikrotubuli-Zielwirkstoff mit einem ähnlichen Wirkmechanismus.
Einzigartigkeit von Mertansin: Die Einzigartigkeit von Mertansin liegt in seiner Verwendung als zytotoxische Nutzlast in ADCs. Die Konjugation von Mertansin mit monoklonalen Antikörpern ermöglicht eine gezielte Abgabe an Krebszellen, wodurch Off-Target-Effekte reduziert und die therapeutischen Ergebnisse verbessert werden. Dieser gezielte Ansatz unterscheidet Mertansin von anderen Mikrotubuli-Hemmern wie Vinblastin und Paclitaxel, die als freie Medikamente eingesetzt werden .
Wirkmechanismus
Mertansine exerts its effects by inhibiting the assembly of microtubules. It binds to tubulin at the rhizoxin binding site, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death through apoptosis . The monoclonal antibody component of ADCs directs this compound specifically to tumor cells, enhancing its therapeutic efficacy and reducing systemic toxicity .
Vergleich Mit ähnlichen Verbindungen
Maytansine: The parent compound of mertansine, also a potent microtubule inhibitor.
Vinblastine: Another microtubule-targeting agent with a similar mechanism of action.
Uniqueness of this compound: this compound’s uniqueness lies in its use as a cytotoxic payload in ADCs. The conjugation of this compound to monoclonal antibodies allows for targeted delivery to cancer cells, reducing off-target effects and enhancing therapeutic outcomes. This targeted approach distinguishes this compound from other microtubule inhibitors like vinblastine and paclitaxel, which are used as free drugs .
Biologische Aktivität
Mertansine, also known as DM1, is a potent cytotoxic agent derived from the natural product maytansine. It functions primarily as a microtubule inhibitor and is used in antibody-drug conjugates (ADCs) for targeted cancer therapy. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical implications.
This compound exerts its cytotoxic effects by binding to tubulin, thereby disrupting microtubule dynamics. This action leads to cell cycle arrest and apoptosis in rapidly dividing cells, which is particularly beneficial in treating various malignancies.
Inhibition of Enzyme Activities
Recent studies have demonstrated that this compound can inhibit several key enzymes involved in drug metabolism. For instance, it has been shown to suppress the expression and activity of cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).
Key Findings:
- This compound inhibited mRNA levels of CYP1A2, CYP2B6, CYP3A4, among others, with IC50 values indicating significant potency at low concentrations (e.g., CYP2B6: 36.8 nM) .
- The compound competitively inhibited UGT1A3 and UGT1A4 with K_i values of 4.3 µM and 21.2 µM respectively .
Clinical Studies and Efficacy
This compound has been evaluated in several clinical trials as part of ADCs, such as lorvotuzumab this compound (IMGN901) and cantuzumab this compound.
Case Study: Lorvotuzumab this compound
- A Phase I trial involving 37 patients with relapsed multiple myeloma showed that 42.9% achieved stable disease or better, with a median duration of response of 15.5 months .
- The maximum tolerated dose was established at 112 mg/m², with a favorable safety profile characterized by low incidences of severe adverse events .
Case Study: Cantuzumab this compound
- Another Phase I study investigated cantuzumab this compound in patients with advanced solid tumors. The study found evidence of antitumor activity in three patients and identified a maximum tolerated dose of 115 mg/m²/week .
- Common side effects included transient elevations in hepatic transaminases but were generally manageable .
Pharmacokinetics
This compound demonstrates a long terminal half-life, approximately 40 hours, which allows for sustained therapeutic effects post-administration. Pharmacokinetic studies have revealed moderate variability without evidence of dose dependency .
Summary Table of Biological Activity
Parameter | Result |
---|---|
Mechanism | Microtubule inhibition |
CYP Inhibition (IC50) | CYP1A2: 93.7 nM; CYP2B6: 36.8 nM |
UGT Inhibition (K_i) | UGT1A3: 4.3 µM; UGT1A4: 21.2 µM |
Maximum Tolerated Dose (MTD) | Lorvotuzumab: 112 mg/m²; Cantuzumab: 115 mg/m² |
Clinical Activity | Stable disease in 42.9% of multiple myeloma patients |
Terminal Half-Life | ~40 hours |
Eigenschaften
CAS-Nummer |
139504-50-0 |
---|---|
Molekularformel |
C35H48ClN3O10S |
Molekulargewicht |
738.3 g/mol |
IUPAC-Name |
[(1S,2R,3S,5R,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate |
InChI |
InChI=1S/C35H48ClN3O10S/c1-19-10-9-11-26(46-8)35(44)18-25(47-33(43)37-35)20(2)31-34(4,49-31)27(48-32(42)21(3)38(5)28(40)12-13-50)17-29(41)39(6)23-15-22(14-19)16-24(45-7)30(23)36/h9-11,15-16,20-21,25-27,31,44,50H,12-14,17-18H2,1-8H3,(H,37,43)/b11-9-,19-10-/t20-,21+,25+,26-,27+,31+,34-,35+/m1/s1 |
InChI-Schlüssel |
ANZJBCHSOXCCRQ-HXMKWQNGSA-N |
SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O |
Isomerische SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCS)C)\C)OC)(NC(=O)O2)O |
Kanonische SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O |
Aussehen |
White to off-white solid powder |
Piktogramme |
Corrosive; Acute Toxic; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DM1, Maytansinoid DM4, Maytansinoid DMMO Maytansine DMMO-maytansine emtansine Maitansine Maytansine Maytansinoid DM1 Maytansinoid DM4 Mertansine N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine Ravtansine Soravtansine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Mertansine is a potent microtubule-targeting agent that exerts its cytotoxic effects by binding to tubulin, a protein crucial for microtubule assembly and dynamics. []
A: this compound binds at or near the vinblastine-binding site of tubulin. [] This interaction disrupts microtubule dynamics, leading to mitotic arrest and ultimately cell death through apoptosis. [, , ]
ANone: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, these details can be easily found in chemical databases and literature.
ANone: The provided abstracts primarily focus on the biological activity and applications of this compound. They do not delve into detailed spectroscopic characterization.
A: this compound primarily functions as a potent cytotoxic agent by binding to tubulin, not as a catalyst. It doesn't directly catalyze chemical reactions. []
ANone: The provided abstracts focus on in vitro and in vivo studies, not computational modeling of this compound.
A: this compound is most often conjugated to antibodies, creating ADCs, to improve its targeted delivery and therapeutic window. [, , , , ] Various linkers, each with specific stability and release properties, are used to connect this compound to the antibody, impacting the ADC's overall efficacy and pharmacokinetics. [, , ] For example, researchers explored a hyaluronic acid-SS-mertansine prodrug (HA-SS-DM1) to improve tolerability and target CD44+ breast tumors. []
A: Research suggests cysteine can slowly reduce the disulfide bond in lorvotuzumab this compound, leading to the release of S-cysteinyl-DM1. Fortunately, S-cysteinyl-DM1 exhibits significantly lower cytotoxicity compared to uncharged maytansinoids, suggesting this degradation pathway might be less concerning for toxicity. []
A: While the abstracts don't delve into specific SHE regulations, the preclinical data consistently highlights the careful assessment of toxicity and tolerability of this compound-containing ADCs. [, , , ] For example, researchers determined the maximum tolerated dose (MTD) of huC242-DM4 in mice to be greater than 40 mg/kg, demonstrating a therapeutic index of over 20. []
A: The choice of linker significantly impacts the pharmacokinetic profile of this compound-containing ADCs, affecting their plasma half-life, distribution, and clearance. [, ] For instance, in mice, the disulfide linkage in huC242-DM4 displayed greater stability compared to the linkage in cantuzumab this compound, resulting in improved pharmacokinetic behavior. []
A: Research indicates that lysine-SPP-DM1, DM1, and S-cysteinyl-DM1 are among the primary maytansinoid catabolites detected in tumor and plasma samples following this compound-based ADC administration. [] Importantly, the levels and types of catabolites can be influenced by the linker used in the ADC. [, ]
A: this compound efficacy is assessed using a range of models, including cell-based cytotoxicity assays and human tumor xenograft models in mice. [, , , , ] These models help researchers determine the potency, selectivity, and therapeutic window of this compound-containing ADCs against various cancer types.
A: Lorvotuzumab this compound has demonstrated single-agent activity and an acceptable safety profile in relapsed/refractory multiple myeloma patients. [] Furthermore, a Phase II study evaluating lorvotuzumab this compound in combination with lenalidomide and dexamethasone reported an overall response rate (ORR) of 56.4%. []
A: Resistance to this compound-containing ADCs can arise through various mechanisms, including increased drug efflux mediated by transporters like ABCC1 (MRP1), reduced target antigen expression (e.g., decreased Her2), and alterations in downstream signaling pathways. [] The specific resistance mechanisms can vary depending on the cell line and the ADC used.
ANone: While the abstracts don't explicitly address this, cross-resistance among ADCs, including those containing this compound, is a possibility, particularly if the resistance mechanism involves targets shared by different ADCs or broadly impacts drug efflux or cell survival pathways.
A: Antibody-drug conjugates (ADCs) represent a key strategy for targeted this compound delivery. [, , , , ] By linking this compound to antibodies specific for tumor-associated antigens, researchers aim to increase drug concentration at the tumor site while minimizing systemic exposure and off-target effects.
A: Researchers are exploring alternative delivery systems, such as nanoparticles and liposomes, to improve this compound's therapeutic index. For example, cRGD peptide-decorated micellar this compound prodrug (cRGD-MMP) was developed for targeted delivery to αvβ3 integrin overexpressing tumors. [] Additionally, cetuximab-polymersome-mertansine nanodrug (C-P-DM1) was designed to target EGFR-positive cancers. []
A: The level of target antigen expression is a key determinant of ADC efficacy. For example, high CD56 expression is associated with increased sensitivity to lorvotuzumab this compound. [] Furthermore, research suggests HER3 co-expression might be a negative predictor for T-DM1 activity in breast cancer. []
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for quantifying this compound and its metabolites in biological samples. [, ] This method enables sensitive and specific detection of the drug and its breakdown products, aiding in pharmacokinetic and metabolism studies.
ANone: The provided abstracts do not discuss environmental impact or degradation pathways of this compound.
ANone: The abstracts do not provide specific details on this compound's dissolution rate or solubility in various media.
ANone: The provided abstracts primarily focus on preclinical and clinical findings and do not delve into the specific validation parameters of the analytical methods used.
ANone: While not explicitly discussed, adherence to good manufacturing practices (GMP) and rigorous quality control measures are essential during the development and production of this compound-containing ADCs to ensure their safety, efficacy, and consistency.
A: Yes, ADCs, including those with this compound, can be immunogenic. The antibody component itself can trigger an immune response, as can the linker or payload. [, ] Researchers often monitor for human anti-human antibody (HAHA) and human anti-drug antibody (HADA) responses during clinical trials. []
A: Yes, drug transporters, particularly efflux pumps like P-glycoprotein (PgP) and ABCC1 (MRP1), can influence the intracellular accumulation and efficacy of maytansinoids like this compound. [, ] Increased expression of these transporters can contribute to resistance by expelling the drug from cancer cells.
ANone: The provided abstracts primarily focus on the antitumor activity and pharmacokinetics of this compound-containing ADCs. They do not provide specific details on the biocompatibility or biodegradability of this compound.
ANone: The abstracts do not discuss aspects related to the recycling or waste management of this compound or its conjugates.
A: The abstracts highlight the collaborative efforts between academic institutions and pharmaceutical companies in advancing this compound-based therapies. [, , , , , , , , , , , , ] Access to resources such as cell lines, animal models, and clinical trial networks is essential for continued research and development.
A: While the abstracts don't offer a comprehensive historical overview, they showcase the evolution of this compound from a potent cytotoxic payload to its incorporation into targeted ADC therapies. [, , , , ] The clinical success of trastuzumab emtansine (T-DM1), another maytansinoid-based ADC, represents a significant milestone in the field, paving the way for the development of other ADC therapies.
A: The development of this compound-containing ADCs exemplifies the power of cross-disciplinary collaboration, bringing together expertise in antibody engineering, chemistry, pharmacology, oncology, and clinical research. [, , , , ] This interdisciplinary approach is crucial for tackling complex challenges in drug development and improving cancer treatment outcomes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.